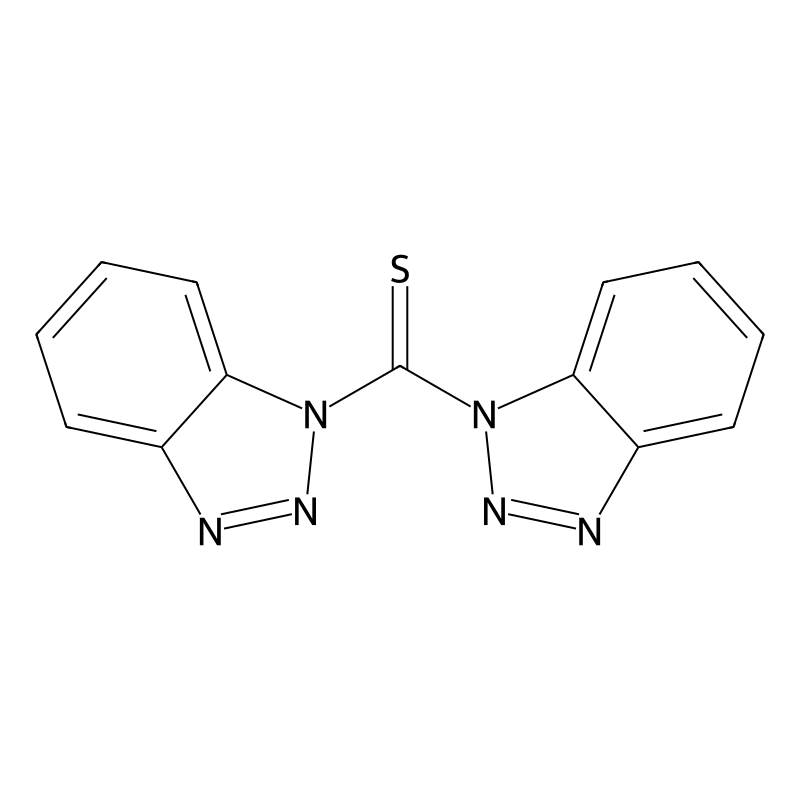Bis(1-benzotriazolyl)methanethione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Deoxygenation of Benzylic Alcohols
Specific Scientific Field: Organic Chemistry
Summary of the Application: Bis(1-benzotriazolyl)methanethione is used in a two-step protocol for the deoxygenation of benzylic alcohols . This process selectively deoxygenates benzylic alcohols, which has various applications in organic synthesis .
Methods of Application or Experimental Procedures: The process involves the reaction of benzyloxythioacylbenzotriazoles (ROCSBt), a derivative of benzotriazole, with silanes or Bu3SnH under microwave irradiation or conventional heating . This results in a free radical β-scission of the C–O bond instead of the N–N bond (benzotriazole ring cleavage), yielding a deoxy product .
Results or Outcomes: The methodology selectively deoxygenates benzylic alcohols with the aid of a relatively nontoxic (TMS)3SiH reagent as an acceptable alternate to Bu3SnH .
Synthesis of Quinoline-Based [1,2,3]-Triazole Hybrid Derivative
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione is used in the synthesis of quinoline-based [1,2,3]-triazole hybrid derivatives . These derivatives exhibit a range of biological activities, including antibacterial, antimalarial, and antiviral activities .
Methods of Application or Experimental Procedures: The synthesis involves a Cu(I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .
Results or Outcomes: The synthesized compound was fully characterized using various spectroscopic techniques, including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) . Computational studies predicted the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
Synthesis of Quinoline-Based [1,2,3]-Triazole Hybrid Derivative
Summary of the Application: This compound is used in the synthesis of quinoline-based [1,2,3]-triazole hybrid derivatives . These derivatives exhibit a range of biological activities, including antibacterial, antimalarial, and antiviral activities .
Results or Outcomes: The synthesized compound was fully characterized using various spectroscopic techniques . Computational studies predicted the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
Palladium-Catalysed Sonogashira Coupling Reaction
Summary of the Application: Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione is used as an efficient ligand for copper and amine-free palladium-catalysed Sonogashira coupling reaction .
Methods of Application or Experimental Procedures: The process involves the reaction of electron-rich, electron-deficient, and hindered aryl halides with terminal alkynes .
Results or Outcomes: The cross-coupling of these compounds yielded internal alkynes in good to excellent yields .
Synthesis of Quinoline-Based [1,2,3]-Triazole Hybrid Derivative
Summary of the Application: This compound is used in the synthesis of quinoline-based [1,2,3]-triazole hybrid derivatives . These derivatives exhibit a range of biological activities, including antibacterial antimalarial, and antiviral activities .
Results or Outcomes: The synthesized compound was fully characterized by various spectroscopic techniques . Computational studies predicted the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
Design of New Bis(1,2,3‐triazol‐1‐yl)methane‐Based Nitrogen Ligands
Specific Scientific Field: Inorganic Chemistry
Summary of the Application: Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione is used in the design of new nitrogen ligands . These ligands are used in coordination chemistry .
Methods of Application or Experimental Procedures: The process involves the reaction between bis(1,2,3-triazol-1-yl)methane derivatives and nBuLi and various aldehydes, yielding novel neutral ligand precursors incorporating alcohol functional groups .
Results or Outcomes: The synthesized ligands were used in coordination chemistry .
Bis(1-benzotriazolyl)methanethione is a chemical compound characterized by the formula . It features a central carbon atom bonded to two benzotriazole rings and a thione group, which is a sulfur-containing functional group. This compound is notable for its unique structural properties that contribute to its reactivity and applications in organic synthesis.
Additionally, this compound can act as a catalyst in C-C bond formation reactions when combined with other reagents, showcasing its versatility in synthetic chemistry .
Research into the biological activity of bis(1-benzotriazolyl)methanethione indicates potential applications in medicinal chemistry. Its derivatives have been explored for their antimicrobial properties, particularly against various bacterial strains. The benzotriazole moiety is known for its ability to interact with biological systems, making this compound a candidate for further pharmacological studies.
The synthesis of bis(1-benzotriazolyl)methanethione can be achieved through several methods:
- Direct Reaction: The compound can be synthesized from benzotriazole derivatives and thioketones under specific conditions.
- Catalyzed Reactions: Utilizing transition metal catalysts such as cobalt chloride, researchers have developed efficient synthetic pathways that yield high purity and yield of bis(1-benzotriazolyl)methanethione .
- Microwave-Assisted Techniques: Microwave irradiation has been employed to enhance reaction rates and selectivity in the synthesis of this compound, making it more efficient compared to traditional heating methods .
Bis(1-benzotriazolyl)methanethione finds applications across various fields:
- Organic Synthesis: It serves as a reagent for deoxygenation and other transformations in organic chemistry.
- Material Science: The compound has been investigated for use in polymer chemistry, particularly in creating functionalized polymers with specific properties.
- Pharmaceutical Chemistry: Its derivatives are being explored for potential therapeutic applications due to their biological activity.
Studies have shown that bis(1-benzotriazolyl)methanethione can interact effectively with silanes and other reagents under microwave conditions, leading to significant transformations. These interactions highlight the compound's utility as a versatile reagent in organic synthesis, particularly for reactions requiring selective bond cleavage .
Several compounds exhibit structural or functional similarities to bis(1-benzotriazolyl)methanethione. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Bis(benzotriazole) | Lacks thione group; used primarily as an auxiliary ligand. | |
| Benzothiazole | Contains nitrogen and sulfur; used in dyes and agrochemicals. | |
| Benzothiazole-2-thione | Similar thione structure; exhibits different reactivity patterns. |
Bis(1-benzotriazolyl)methanethione stands out due to its dual benzotriazole structure combined with a thione group, providing unique reactivity profiles not found in simpler analogs.








